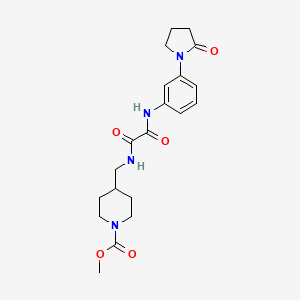![molecular formula C20H18N6O2S B2703065 2-(1H-benzo[d]imidazol-1-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1203024-84-3](/img/structure/B2703065.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzo[d]imidazol-1-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Insecticidal Activity
Compounds incorporating thiadiazole moieties and related heterocycles have been synthesized for potential use in insecticidal applications. A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including thiophene and benzo[d]imidazole derivatives, and assessed their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research suggests a potential route for developing new insecticides based on structural analogs of the compound (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Radioligand Development for SPECT Imaging
Katsifis et al. (2000) synthesized imidazo[1,2-α]pyridines as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), with potential application in vivo studies using SPECT imaging. The study underscores the compound's relevance in developing diagnostic tools for neurological research (Katsifis, Mattner, Dikić, & Papazian, 2000).
Antitumor Activities
Mohareb and Gamaan (2018) investigated the synthesis of pyrazole, thiophene, and coumarin derivatives incorporating the benzo[d]imidazole moiety for antitumor applications. This research demonstrated significant potency against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Mohareb & Gamaan, 2018).
ACAT Inhibition for Disease Treatment
Research on benzimidazole derivatives as ACAT inhibitors, such as the work by Shibuya et al. (2018), offers insights into the treatment of diseases involving ACAT-1 overexpression. The study presented a clinically significant candidate, K-604, for its potential in treating conditions related to cholesterol accumulation (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Antioxidant and Antimicrobial Properties
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, exploring their coordination complexes for antioxidant activities. This study underscores the structural versatility of compounds similar to the one for developing antioxidants and antimicrobial agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-25-20-18(12(9-16(27)23-20)15-7-4-8-29-15)19(24-25)22-17(28)10-26-11-21-13-5-2-3-6-14(13)26/h2-8,11-12H,9-10H2,1H3,(H,23,27)(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUZLGSILXXRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2702982.png)
![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2702984.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2702993.png)
![[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid](/img/structure/B2702995.png)

![1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2702998.png)

![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2703000.png)



![(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2703005.png)